molecular formula C12H13Cl2N3 B8420464 4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile

4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile

Cat. No. B8420464
M. Wt: 270.15 g/mol
InChI Key: CXDBJHMOQPPIJF-UHFFFAOYSA-N
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Patent
US05395835

Procedure details

A solution of 4-(2,3-dichlorophenyl)-1-piperazine-acetonitrile (5.45 g, 0.0202 mol) in dry tetrahydrofuran (50 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAIH4) (0.84 g, 0.210 mol) in dry tetrahydrofuran (50 mL) at 0° C. The suspension is stirred at 0° C. for 3 hours, followed by dropwise addition of 2N sodium hydroxide (NaOH). The mixture is filtered through Celite and concentrated in vacuo to give 5.7 g of the title compound as a yellow oil.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]#[N:17])[CH2:11][CH2:10]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][NH2:17])[CH2:13][CH2:14]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CC#N
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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